molecular formula C20H20N4O3S2 B2700068 4-[({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetyl]thiomorpholine CAS No. 1251704-28-5

4-[({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetyl]thiomorpholine

Cat. No. B2700068
CAS RN: 1251704-28-5
M. Wt: 428.53
InChI Key: PEHFAACCKZPCMN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and pyridine rings are aromatic, which could contribute to the compound’s stability and reactivity. The thiomorpholine ring, which contains a sulfur atom, could also influence the compound’s properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar oxadiazole and pyridine rings could make the compound more soluble in water. The methoxy group could also influence the compound’s solubility and reactivity .

Scientific Research Applications

Insecticidal Applications

Compounds with pyridine derivatives have been synthesized and evaluated for their insecticidal activities. For instance, a study demonstrated that certain pyridine derivatives exhibit significant insecticidal activity, with one compound showing about 4-fold the activity of a standard insecticide, acetamiprid, against cowpea aphid (Bakhite et al., 2014). This highlights the potential of such compounds in developing new insecticides.

Antimicrobial Activities

Research has also focused on the antimicrobial properties of related compounds. For example, some new 1,2,4-triazoles and their derivatives have been synthesized and evaluated for antimicrobial activities, showing that these compounds exhibit good to moderate activity against various microorganisms (Bayrak et al., 2009). This suggests their potential use in combating microbial infections.

Corrosion Inhibition

Thiazole-based pyridine derivatives have been synthesized and characterized for their corrosion inhibition performance on mild steel. The study found that these compounds act as effective corrosion inhibitors, providing protection to steel surfaces (Chaitra et al., 2016). This application is crucial for extending the life of metal structures and components in various industries.

Thermo-physical Properties

The thermo-physical properties of certain 1,3,4-oxadiazole derivatives have been systematically characterized, providing insights into how structural modifications affect various parameters like Gibbs energy of activation, enthalpy, and entropy (Godhani et al., 2013). Understanding these properties is essential for designing compounds with desired physical and chemical characteristics.

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many drugs work by binding to a specific protein in the body and altering its function. The specific groups on this compound could allow it to bind to certain proteins .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized. This could involve modifying the structure to improve its effectiveness, reduce side effects, or alter its pharmacokinetic properties .

properties

IUPAC Name

2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanyl-1-thiomorpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-26-16-5-2-14(3-6-16)19-22-20(27-23-19)15-4-7-17(21-12-15)29-13-18(25)24-8-10-28-11-9-24/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHFAACCKZPCMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one

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